molecular formula C11H9NO5S2 B2482904 2-Hydroxy-4-(thiophene-2-sulfonamido)benzoic acid CAS No. 328028-07-5

2-Hydroxy-4-(thiophene-2-sulfonamido)benzoic acid

Cat. No. B2482904
CAS RN: 328028-07-5
M. Wt: 299.32
InChI Key: IGOIDJWJGGCYCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to 2-Hydroxy-4-(thiophene-2-sulfonamido)benzoic acid, often involves the interaction of thiophosgene with amines or amino acids to form thioureas that exhibit strong affinities towards specific isozymes of carbonic anhydrase. This synthesis approach allows for the development of compounds with potent inhibitory properties and significant water solubility, making them suitable for further biological applications (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).

Molecular Structure Analysis

Molecular structure analysis of compounds like 2-Hydroxy-4-(thiophene-2-sulfonamido)benzoic acid often involves X-ray crystallography to establish the conformation of the molecule. This analysis can reveal details such as dihedral angles between different molecular fragments and the nature of non-covalent interactions that stabilize the molecular structure (Ngah, Shah, Kassim, & Yamin, 2005).

Chemical Reactions and Properties

2-Hydroxy-4-(thiophene-2-sulfonamido)benzoic acid, as part of the sulfonamide class, is involved in various chemical reactions, such as hydroxylamine reactions leading to the substitution of the sulfonamide group with a hydroxyl group under mild conditions. This reaction type underscores the reactivity of the sulfonamide group and its potential utility in synthesizing diverse organic molecules (Kamps, Belle, & Mecinović, 2013).

Physical Properties Analysis

The physical properties of 2-Hydroxy-4-(thiophene-2-sulfonamido)benzoic acid, including solubility, melting point, and crystallinity, are crucial for its application in drug formulation and delivery. The solubility in particular, often enhanced through the synthesis of water-soluble derivatives, is vital for biological applications, allowing for effective intraocular pressure lowering when administered topically (Casini et al., 2002).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including reactivity, stability, and interactions with biological molecules, are foundational to their use in medicinal chemistry. For example, the ability to undergo smooth transformations with benzoic acids and sulfonamides under mild conditions to afford hydroacyloxylation or hydroamination products illustrates the versatile reactivity of these compounds. This reactivity enables the development of molecules with a wide range of biological activities, underscoring the compound's importance in drug discovery and development (Pirwerdjan, Becker, & Bolm, 2015).

Scientific Research Applications

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives, which include compounds like 2-Hydroxy-4-(thiophene-2-sulfonamido)benzoic acid, play a significant role in medicinal chemistry due to their wide range of bioactivities. These compounds are present in numerous natural and synthetic compounds exhibiting antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. The versatility of thiophene derivatives extends beyond pharmaceutical applications; they are also utilized in organic materials, agrochemicals, flavors, and dyes due to their valuable electronic properties. The continuous development of synthetic methods for thiophene derivatives highlights their importance across different fields, including drug synthesis and natural product synthesis, aiming for more efficient, versatile, and environmentally friendly procedures (Xuan, 2020).

Antibacterial Properties of Aryl Sulfonamides

Aryl sulfonamides, such as those containing thiophene moieties, exhibit promising antibacterial properties. These compounds are crucial in medicinal and industrial chemistry, displaying pharmacological activities against pathogenic microbes. The review on thiophene-arylsulfonamide and chromene-arylsulfonamide compounds underlines the significance of aryl sulfonamides with thiophene or chromene moieties as potential antibacterial agents, encouraging further synthesis and development for pharmacological applications (Rathore et al., 2021).

Environmental Impact of Perfluoroalkyl Chemicals

The environmental persistence and toxic profiles of perfluoroalkyl chemicals, which may include sulfonamido derivatives, have raised concerns regarding their fate and impact. These compounds, found in industrial and consumer products, degrade into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) among other perfluoroalkyl acids (PFAAs), posing risks to human health and the environment. Understanding the biodegradability and transformation of these precursors into PFAAs is crucial for evaluating their environmental fate and effects, highlighting the need for further research on their degradation pathways and potential ecological impacts (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

2-hydroxy-4-(thiophen-2-ylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5S2/c13-9-6-7(3-4-8(9)11(14)15)12-19(16,17)10-2-1-5-18-10/h1-6,12-13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOIDJWJGGCYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(thiophene-2-sulfonamido)benzoic acid

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